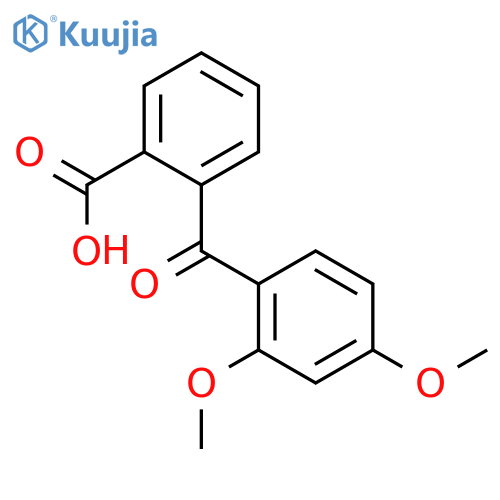Cas no 62475-58-5 (D-Glucoheptose)
D-グルコヘプトースは、7つの炭素原子からなるヘプトース糖の一種で、天然に存在する単糖類です。その化学構造はD-グルコースに似ていますが、追加のCHOHユニットを持つため、より長い炭素鎖を有します。この糖は、生化学研究や糖鎖工学において重要な役割を果たし、特に酵素基質や代謝経路の研究に有用です。高い水溶性と安定性を特徴とし、反応性のヒドロキシル基を複数持つため、糖誘導体の合成やバイオコンジュゲート化学における中間体としても利用されます。また、細胞培養や微生物学的研究における培地添加剤としての応用も報告されています。

D-Glucoheptose structure
商品名:D-Glucoheptose
D-Glucoheptose 化学的及び物理的性質
名前と識別子
-
- D-Glucoheptose
- D-GLYCERO-D-GULOHEPTOSE
- D-glycero-D-galactoheptose
- d-Manno-d-heptose
- d-Manno-heptose
- gluco-Heptose
- (2xi)-D-gluco-Heptose
- 62475-58-5
- (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal
- AT34100
- SCHEMBL2340588
-
- インチ: InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7-/m0/s1
- InChIKey: YPZMPEPLWKRVLD-REQIZBSHSA-N
- ほほえんだ: C(C(C(C(C(C(C=O)O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 210.07400
- どういたいしつりょう: 210.074
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _3.6
- トポロジー分子極性表面積: 138A^2
じっけんとくせい
- 密度みつど: 1.637±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 193℃
- ふってん: 269.7°C (rough estimate)
- フラッシュポイント: 325.9 °C
- 屈折率: 1.4455 (estimate)
- ようかいど: 可溶性(336 g/l)(25ºC)、
- PSA: 138.45000
- LogP: -4.01790
D-Glucoheptose セキュリティ情報
- WGKドイツ:3
D-Glucoheptose 税関データ
- 税関コード:2912491000
- 税関データ:
中国税関コード:
2912491000概要:
291249100。アルデヒド類とアルコール類。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
要約:
291249100。その他のアルデヒドアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
D-Glucoheptose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G450173-50mg |
D-Glucoheptose |
62475-58-5 | 50mg |
$1401.00 | 2023-05-18 | ||
| TRC | G450173-5mg |
D-Glucoheptose |
62475-58-5 | 5mg |
$173.00 | 2023-05-18 | ||
| Ambeed | A191457-50mg |
(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal |
62475-58-5 | 95% | 50mg |
$460.0 | 2024-04-18 | |
| Ambeed | A191457-5mg |
(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal |
62475-58-5 | 95% | 5mg |
$1491.0 | 2025-03-04 | |
| 1PlusChem | 1P00E9Y3-1mg |
D-Glucoheptose |
62475-58-5 | 95% | 1mg |
$468.00 | 2025-02-26 | |
| Ambeed | A191457-1mg |
(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal |
62475-58-5 | 95% | 1mg |
$585.0 | 2025-03-04 | |
| TRC | G450173-10mg |
D-Glucoheptose |
62475-58-5 | 10mg |
$ 75.00 | 2022-06-04 | ||
| TRC | G450173-25mg |
D-Glucoheptose |
62475-58-5 | 25mg |
$775.00 | 2023-05-18 | ||
| Crysdot LLC | CD13008506-1g |
(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal |
62475-58-5 | 95+% | 1g |
$750 | 2024-07-18 | |
| 1PlusChem | 1P00E9Y3-5mg |
D-Glucoheptose |
62475-58-5 | 95% | 5mg |
$1193.00 | 2025-02-26 |
D-Glucoheptose 関連文献
-
1. 1H nuclear magnetic resonance spectra and conformations of six heptitols in deuterium oxideDavid Lewis J. Chem. Soc. Perkin Trans. 2 1986 467
-
2. Phosphorylated sugars. Part XVIII. Synthesis of D-glycero-D-gulo-heptose 4-(dihydrogen phosphate)Annie Chiron,Patricia Szabó J. Chem. Soc. Perkin Trans. 1 1975 603
-
3. Synthesis of carba sugars from aldonolactones. Part IV. Stereospecific synthesis of carbaheptopyranoses by radical-induced carbocyclisation of 2,3-unsaturated octonolactonesSussi Holstein Wagner,Inge Lundt J. Chem. Soc. Perkin Trans. 1 2001 780
-
4. Nucleophilic displacement reactions in carbohydrates. Part II. Reaction of 2,3:6,7-di-O-isopropylidene-5-O-toluene-p-sulphonyl-D-glycero-D-gulo-heptofuranose with sodium methoxideJ. S. Brimacombe,L. C. N. Tucker J. Chem. Soc. C 1968 562
-
5. Reactions of heptulose phenylosazonesH. El Khadem,M. M. A. Abdel Rahman,M. A. E. Sallam J. Chem. Soc. C 1968 2411
62475-58-5 (D-Glucoheptose) 関連製品
- 2513-33-9(2',4'-Dihydroxy-2-benzoylbenzoic Acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:62475-58-5)D-Glucoheptose

清らかである:99%/99%
はかる:1mg/5mg
価格 ($):526.0/1342.0